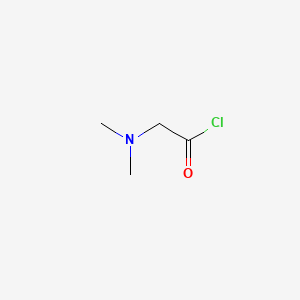

2-(Dimethylamino)acetyl chloride

Description

2-(Dimethylamino)acetyl chloride (CAS: 60853-81-8) is a reactive organochloride with the molecular formula C₄H₈NOCl·HCl and a molecular weight of 158.03 g/mol . It is commonly used as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The compound features a dimethylamino group (-N(CH₃)₂) attached to an acetyl chloride moiety, making it highly electrophilic and reactive toward nucleophiles such as amines, alcohols, and thiols. Its hydrochloride salt form enhances stability, facilitating handling and storage .

Key applications include:

Properties

IUPAC Name |

2-(dimethylamino)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-6(2)3-4(5)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYRPALGSNDUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426634 | |

| Record name | 2-(dimethylamino)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51552-16-0 | |

| Record name | 2-(dimethylamino)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)acetyl chloride can be synthesized through the reaction of dimethylamine with acetyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction is as follows:

CH3COCl+HN(CH3)2→CH3C(O)N(CH3)2+HCl

Industrial Production Methods

In industrial settings, the production of 2-(Dimethylamino)acetyl chloride may involve continuous flow processes to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)acetyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form dimethylamine and acetic acid.

Condensation Reactions: It can participate in condensation reactions with various compounds to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran

Catalysts: Acid or base catalysts depending on the reaction

Major Products Formed

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Scientific Research Applications

Medicinal Chemistry

One of the most prominent applications of 2-(Dimethylamino)acetyl chloride is in the development of pharmaceutical compounds. It serves as an acylating agent that can modify various bioactive molecules to enhance their pharmacological properties.

- Case Study: Synthesis of Anticancer Agents

A notable example is the synthesis of 1-(2-(dimethylamino)acetyl)-rocaglaol (MQ-16), a flavagline compound that has shown promising activity against chronic myeloid leukemia K562 cells. The compound was tested for its effects on cell viability, apoptosis induction, and cell cycle regulation, demonstrating significant potential as an anticancer agent .

Synthesis of Peptides and Proteins

2-(Dimethylamino)acetyl chloride is also utilized in peptide synthesis, where it acts as a coupling reagent. This application is crucial for developing peptide-based therapeutics.

- Example: Peptide Modification

In one study, the compound was used to modify peptide sequences to enhance their stability and bioactivity. The incorporation of this acyl chloride facilitated the formation of stable amide bonds, which are essential for the structural integrity of peptide drugs.

Organic Synthesis

The compound plays a vital role in organic synthesis beyond medicinal applications. It is employed in the preparation of various organic intermediates and fine chemicals.

- Example: Synthesis of Heterocycles

2-(Dimethylamino)acetyl chloride has been used to synthesize heterocyclic compounds, which are important in pharmaceuticals and agrochemicals. Its reactivity allows for selective modifications that lead to complex molecular architectures .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 2-(dimethylamino)acetyl chloride vary significantly compared to structurally related compounds. Below is a detailed analysis:

Structural Analogs and Reactivity

Performance in Polymer Chemistry

- Resin Cements: Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in flexural strength (120–135 MPa vs. 90–105 MPa) and water sorption resistance. However, the latter shows improved conversion rates when combined with diphenyliodonium hexafluorophosphate (DPI) .

- Thermal Stability: 2-(Dimethylamino)acetyl chloride derivatives (e.g., polyamides) exhibit higher thermal degradation temperatures (Td ≈ 250–300°C) compared to thiol-based analogs (Td ≈ 180–220°C) due to stronger hydrogen bonding .

Biological Activity

2-(Dimethylamino)acetyl chloride, also known as DMAC, is an organic compound with significant biological activity, particularly as a potent nicotinic acetylcholine receptor antagonist. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClN\O

- CAS Number : 60853-81-8

- Structure : The compound features a dimethylamino group attached to an acetyl chloride moiety, contributing to its reactivity and biological interactions.

DMAC acts primarily as an acylating agent , facilitating the formation of stable amides and esters. Its electrophilic nature allows it to interact with nucleophiles in biological systems, leading to various biochemical modifications. Notably, it has been shown to inhibit nicotinic acetylcholine receptors, which are crucial in neurotransmission and muscle contraction.

Antagonistic Effects

DMAC exhibits antagonistic effects on nicotinic receptors, which are implicated in several neurological processes. By blocking these receptors, DMAC can influence neurotransmitter release and has potential applications in conditions related to cholinergic dysfunction.

Inflammatory Response Modulation

Research indicates that DMAC can inhibit inflammatory pathways. For instance, studies have shown that it reduces the production of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases .

Inhibition of Malaria Kinases

A recent study explored the use of compounds similar to DMAC in inhibiting Plasmodium falciparum kinases. These compounds demonstrated nanomolar potency against specific targets within the malaria parasite, indicating that DMAC derivatives may offer new avenues for antimalarial drug development .

Pharmacological Applications

Research has highlighted the broad pharmacological potential of dimethylamine derivatives, including DMAC. These compounds have been associated with various therapeutic effects such as antimicrobial, anticancer, and analgesic properties . The ability to modify biological targets makes them valuable candidates for drug development.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 199.66 g/mol |

| Melting Point | 23 °C |

| Solubility | Soluble in organic solvents |

| Biological Activity | Effect |

|---|---|

| Nicotinic Receptor Antagonism | Potent inhibition |

| Anti-inflammatory Activity | Reduced cytokine production |

| Antimicrobial Activity | Effective against certain pathogens |

Q & A

Q. What are the standard synthetic routes for 2-(dimethylamino)acetyl chloride, and what purity considerations are critical for its use in acylation reactions?

- Methodological Answer : The synthesis typically involves reacting dimethylaminoacetic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. A key purity consideration is the removal of residual acids or unreacted reagents, which can lead to side reactions (e.g., hydrolysis or undesired acylation). Distillation under reduced pressure or column chromatography (using silica gel with non-polar solvents) is recommended for purification. Moisture-sensitive handling (e.g., inert atmosphere, anhydrous solvents) is critical to prevent degradation .

Q. How should researchers handle and store 2-(dimethylamino)acetyl chloride to prevent degradation during experimental workflows?

- Methodological Answer : The compound is highly reactive and moisture-sensitive. Storage should be in airtight, flame-sealed glassware under inert gas (argon/nitrogen) at –20°C. Use desiccants like molecular sieves in storage containers. During handling, work in a fume hood with PPE (gloves, goggles) and ensure immediate access to emergency eyewash stations. Pre-dry glassware and solvents (e.g., dichloromethane, THF) to minimize hydrolysis .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing reaction intermediates when using 2-(dimethylamino)acetyl chloride in multi-step syntheses?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR (in deuterated solvents like CDCl₃) to confirm the acyl chloride group’s presence (δ ~170–180 ppm for carbonyl carbon) and dimethylamino protons (δ ~2.2–3.0 ppm). DEPT-135 can differentiate CH, CH₂, and CH₃ groups .

- FT-IR : Monitor the C=O stretch (~1800 cm⁻¹) and N–H stretches (if hydrolysis occurs) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify molecular ion peaks (e.g., [M+H]⁺ for derivatized products) .

Q. How can researchers resolve discrepancies in reaction yields when employing 2-(dimethylamino)acetyl chloride under different catalytic conditions?

- Methodological Answer :

- Controlled Variable Analysis : Systematically test variables such as temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., DMAP vs. pyridine). Use DOE (Design of Experiments) to identify statistically significant factors .

- Mechanistic Studies : Employ kinetic isotope effects (KIEs) or trapping experiments to distinguish between nucleophilic acyl substitution vs. radical pathways.

- Data Cross-Validation : Compare results with analogous reactions (e.g., acetyl chloride derivatives) to isolate compound-specific reactivity .

Data Contradiction Analysis

Q. Why do literature reports vary in the stability of 2-(dimethylamino)acetyl chloride under ambient conditions?

- Methodological Answer : Discrepancies often arise from differences in handling protocols or trace moisture levels. To assess stability:

- Conduct accelerated degradation studies (e.g., exposure to controlled humidity levels) with HPLC monitoring.

- Use Karl Fischer titration to quantify residual water in solvents/samples.

- Compare NMR spectra over time to detect hydrolysis byproducts (e.g., dimethylaminoacetic acid) .

Experimental Design Considerations

Q. What precautions are necessary when scaling up reactions involving 2-(dimethylamino)acetyl chloride?

- Methodological Answer :

- Exothermic Control : Use jacketed reactors with temperature feedback loops to manage heat release during chlorination.

- Quenching Protocols : Pre-plan neutralization steps (e.g., slow addition to ice-cold NaOH solution) to avoid violent decomposition.

- Waste Management : Collect acidic off-gases (HCl) in scrubbers containing alkaline solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.